molecular formula C14H20ClNO3 B097080 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 17199-21-2

2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No. B097080
CAS RN: 17199-21-2
M. Wt: 285.76 g/mol
InChI Key: CMZFNWJNFPSWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol, also known as PCMX, is a chlorinated phenolic compound that has been widely used as an antimicrobial agent in various consumer and industrial products. PCMX has been shown to exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, and has been used in a variety of applications, including hand soaps, surgical scrubs, and wound dressings.

Mechanism Of Action

The mechanism of action of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol involves the disruption of bacterial cell membranes and inhibition of bacterial enzyme activity. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can penetrate the bacterial cell wall and interact with the cytoplasmic membrane, leading to the leakage of intracellular components and eventual cell death. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can also inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.

Biochemical And Physiological Effects

2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has been shown to have low toxicity and is generally considered safe for use in consumer and industrial products. However, prolonged exposure to high concentrations of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can cause skin irritation and sensitization. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can also affect the normal microbial flora on the skin and in the gut, which may have implications for the development of antibiotic resistance.

Advantages And Limitations For Lab Experiments

2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of use. However, there are also some limitations to its use, such as the potential for interference with other experimental assays, the need for appropriate controls, and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol, including the development of new synthesis methods to improve yield and purity, the evaluation of its efficacy in combination with other antimicrobial agents, and the investigation of its potential as a therapeutic agent for the treatment of infections. Additionally, further studies are needed to evaluate the long-term effects of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol exposure on human health and the environment.

Synthesis Methods

The synthesis of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol involves the reaction of 2,4,4-trimethylpentan-2-ol with 2-chloro-4-nitrophenol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol. The yield of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.

Scientific Research Applications

2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has been used in various scientific research applications, such as in vitro antimicrobial assays, microbial growth inhibition studies, and biofilm formation assays. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has also been used in animal studies to evaluate its efficacy in preventing infections and promoting wound healing.

properties

CAS RN

17199-21-2

Product Name

2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

2-chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C14H20ClNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3

InChI Key

CMZFNWJNFPSWLL-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]

synonyms

2-CHLORO-6-NITRO-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL

Origin of Product

United States

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